molecular formula C12H20N2O4 B3154815 N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide) CAS No. 78553-70-5

N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide)

Cat. No.: B3154815
CAS No.: 78553-70-5
M. Wt: 256.3 g/mol
InChI Key: WOBHRMCWNBRQFS-UHFFFAOYSA-N
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Mechanism of Action

N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide), also known as Butanamide,N,N’-1,4-butanediylbis[3-oxo- or 3-oxo-N-[4-(3-oxobutanoylamino)butyl]butanamide, is a chemical compound with the molecular formula C12H20N2O4 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Pharmacokinetics

Some properties can be inferred from its structure and physicochemical properties .

Action Environment

The action, efficacy, and stability of N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity.

Biochemical Analysis

Biochemical Properties

N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the enzyme acetoacetyl-CoA thiolase, which catalyzes the thiolytic cleavage of acetoacetyl-CoA to yield two molecules of acetyl-CoA. N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) can act as a competitive inhibitor of this enzyme, thereby modulating the levels of acetyl-CoA in the cell . Additionally, this compound interacts with proteins involved in the regulation of the citric acid cycle, affecting cellular energy metabolism.

Cellular Effects

The effects of N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of key enzymes in the glycolytic pathway, leading to a decrease in ATP production and an increase in the levels of glycolytic intermediates . Furthermore, N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) can modulate the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to cope with reactive oxygen species.

Molecular Mechanism

At the molecular level, N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) exerts its effects through several mechanisms. It binds to the active sites of enzymes, acting as an inhibitor or activator depending on the enzyme’s function. For example, its binding to acetoacetyl-CoA thiolase results in competitive inhibition, reducing the enzyme’s activity . Additionally, this compound can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression. These interactions lead to changes in the expression of genes involved in metabolic pathways and stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular metabolism, including alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) vary with different dosages in animal models. At low doses, the compound has been observed to modulate metabolic pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s ability to disrupt cellular metabolism and induce oxidative stress. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) is involved in several metabolic pathways, including the citric acid cycle and glycolysis. It interacts with enzymes such as acetoacetyl-CoA thiolase and pyruvate dehydrogenase, influencing the flux of metabolites through these pathways . The compound’s effects on metabolic flux can lead to changes in the levels of key metabolites, such as acetyl-CoA and pyruvate, thereby impacting cellular energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and reach target sites.

Subcellular Localization

The subcellular localization of N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic pathways . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals. These localization mechanisms ensure that N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) reaches its intended sites of action within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) involves the reaction of butane-1,4-diamine with acetoacetic acid derivatives under controlled conditions . The reaction typically proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) include:

Uniqueness

N,N’-(Butane-1,4-diyl)bis(3-oxobutanamide) is unique due to its specific structural features and reactivity.

Properties

IUPAC Name

3-oxo-N-[4-(3-oxobutanoylamino)butyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-9(15)7-11(17)13-5-3-4-6-14-12(18)8-10(2)16/h3-8H2,1-2H3,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBHRMCWNBRQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NCCCCNC(=O)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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